molecular formula C9H16 B1609318 1-Methylcyclooctene CAS No. 933-11-9

1-Methylcyclooctene

Cat. No.: B1609318
CAS No.: 933-11-9
M. Wt: 124.22 g/mol
InChI Key: WFLPGXDWMZEHGP-UHFFFAOYSA-N
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Description

1-Methylcyclooctene is an organic compound with the molecular formula C₉H₁₆. It is a cycloalkene, specifically a cyclooctene with a methyl group attached to the first carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclooctene can be synthesized through several methods. One common method involves the elimination reaction of cyclooctene oxide. The process typically involves the use of a base to facilitate the elimination of water, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. These processes may involve the use of transition metal catalysts to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclooctene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylcyclooctene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylcyclooctene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic addition, where the double bond reacts with an electrophile, leading to the formation of an intermediate that subsequently forms the final product. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added across the double bond, converting it to a single bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring size and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

933-11-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-methylcyclooctene

InChI

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3

InChI Key

WFLPGXDWMZEHGP-UHFFFAOYSA-N

Isomeric SMILES

C/C/1=C/CCCCCC1

SMILES

CC1=CCCCCCC1

Canonical SMILES

CC1=CCCCCCC1

933-11-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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